S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate
Overview
Description
S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate: is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an imidazole ring, and a carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Carbothioate Moiety: The carbothioate group can be formed by reacting the intermediate with 4-methylbenzenethiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzenesulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism of action of S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate
- S-[5-(benzenesulfonyl)-2-(4-chlorophenyl)-1H-imidazol-4-yl] 4-chlorobenzenecarbothioate
Uniqueness
S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, potentially offering advantages in specific applications.
Properties
IUPAC Name |
S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-16-8-12-18(13-9-16)21-25-22(30-24(27)19-14-10-17(2)11-15-19)23(26-21)31(28,29)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTTVEJDTVLBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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